Phoslactomycin C is derived from the actinobacterium Streptomyces sp. ACT232. It falls under the category of lactomycins, which are characterized by their unique polyketide structures and significant biological activities. The compound is part of a larger family that includes phoslactomycin A and B, which have been studied for their potential therapeutic applications in inhibiting protein phosphatases, particularly protein phosphatase 2A .
The synthesis of Phoslactomycin C has been explored through various methodologies. Notably, a convergent synthetic strategy has been employed to construct the compound's complex structure. Key steps in the synthesis include:
Phoslactomycin C possesses a complex molecular structure characterized by multiple functional groups typical of polyketides. The structure includes:
Molecular modeling studies have provided insights into its three-dimensional conformation, which is essential for understanding its interaction with enzymes like protein phosphatases .
Phoslactomycin C is involved in several chemical reactions that highlight its functional capabilities:
The mechanism by which Phoslactomycin C exerts its biological effects primarily involves:
Phoslactomycin C exhibits several notable physical and chemical properties:
Phoslactomycin C has significant potential in various scientific fields:
Phoslactomycin C (PLM C) was first isolated in 1989 from Streptomyces nigrescens SC-273 during targeted screening for antifungal agents, alongside phoslactomycins A–F [6] [8]. Subsequent studies identified PLM C production in phylogenetically diverse Streptomyces species, including:
The initial discovery emerged from fermentation broths exhibiting potent activity against phytopathogenic fungi like Botrytis cinerea, driving structural elucidation efforts. Strain HA81-2 (Streptomyces sp.) later revealed PLM C’s capacity to induce hyphal abnormalities in Aspergillus fumigatus IFO 5840, confirming its broad antifungal potential [3].
Table 1: Streptomyces Strains Producing Phoslactomycin C
Strain Designation | Classification | Isolation Source | Key Metabolites |
---|---|---|---|
SC-273 | Streptomyces nigrescens | Soil | Phoslactomycins A–F |
SAM-0654 (FERM BP-1668) | Streptomyces platensis | Soil | PLM C, Phosphazomycin C2 |
HK-803 | Streptomyces sp. | Undocumented | Phosphazomycin C1 (≡ PLM C) |
AGR0001 | Streptomyces auratus | Undocumented | Neophoslactomycin A |
Phoslactomycin C belongs to a structurally conserved family of polyketide metabolites characterized by four key features:
PLM C specifically differs from PLM B by the absence of a hydroxyl group at C18, and from PLM A through its C25 primary amine instead of a hydroxyl group. Its molecular formula is C25H39NO9P, with key functional groups dictating bioactivity [5] [6]. Stereochemical complexity arises from multiple chiral centers (e.g., C3, C8, C9), with the C8-C9 trans configuration proven essential for target binding [5] [8].
Table 2: Structural Comparison of Key Phoslactomycins
Compound | R1 (C18) | R2 (C25) | Molecular Formula | Bioactivity Signature |
---|---|---|---|---|
Phoslactomycin A | OH | OH | C25H40NO10P | Antifungal, PP2A inhibition |
Phoslactomycin B | OH | NH2 | C25H40NO9P | PP2A inhibition (enhanced) |
Phoslactomycin C | H | NH2 | C25H39NO9P | Antifungal, 1,3-β-glucan synthase inhibition |
Phoslactomycin F | OCOCH3 | NH2 | C27H42NO10P | Actin depolymerization modulation |
The phoslactomycin family’s research trajectory evolved from broad phenotypic screening to precise mechanistic and biosynthetic studies:
Key mechanistic insights emerged from phenotypic observations: PLM C’s inhibition of Aspergillus 1,3-β-glucan synthase (a cell wall synthesis enzyme) explained its hyphal morphogenesis defects [3], while its PP2A inhibition implicated roles in oncology research.
Table 3: Key Research Milestones for Phoslactomycin C and Analogs
Year | Milestone | Significance | Reference Strain |
---|---|---|---|
1989 | Isolation of phoslactomycins A–F | Structural framework defined | S. nigrescens SC-273 |
1991 | Identification of PLM C/phosphazomycin C1 in S. platensis SAM-0654 | Revealed taxonomic diversity of producers | S. platensis SAM-0654 |
2003 | Engineering of pn cluster for selective PLM B production | Enabled biosynthetic manipulation | S. platensis NRRL 18993 |
2005 | Identification of Cys-269 as PLM A’s PP2A binding site | Established molecular mechanism of phosphatase inhibition | Not applicable |
2012 | pnR1/pnR2 regulators characterized; genome mining of S. auratus AGR0001 | Advanced metabolic engineering and analog discovery | S. auratus AGR0001 |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5